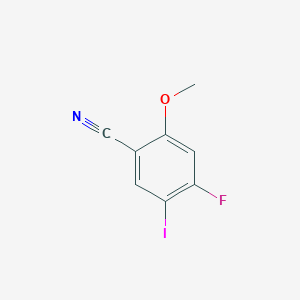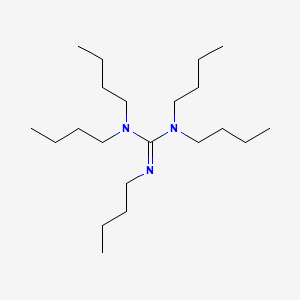![molecular formula C13H18BrNO2 B8736960 4-[3-(4-Bromophenoxy)propyl]morpholine](/img/structure/B8736960.png)
4-[3-(4-Bromophenoxy)propyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(4-Bromophenoxy)propyl]morpholine is a chemical compound with the molecular formula C13H18BrNO2. It is a morpholine derivative where the morpholine ring is substituted with a 4-bromophenoxy-propyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Bromophenoxy)propyl]morpholine typically involves the reaction of 4-bromophenol with 3-chloropropylmorpholine under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the bromine atom on the phenol is replaced by the morpholine group. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like potassium carbonate to facilitate the substitution .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
4-[3-(4-Bromophenoxy)propyl]morpholine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The morpholine ring can be oxidized to form N-oxides.
Reduction: The compound can be reduced to remove the bromine atom or to modify the morpholine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.
Oxidation: N-oxides of the morpholine ring.
Reduction: Dehalogenated or modified morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
4-[3-(4-Bromophenoxy)propyl]morpholine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological pathways.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in studying enzyme interactions and receptor binding due to its structural features.
Industrial Applications: Potential use in the synthesis of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 4-[3-(4-Bromophenoxy)propyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group can engage in π-π interactions with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with polar amino acids. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromophenoxy-t-butyl-dimethylsilane: Similar in structure but with a t-butyl-dimethylsilane group instead of morpholine.
1-BOC-4-(3-bromophenoxy)piperidine: Contains a piperidine ring instead of morpholine and a BOC protecting group.
4-Bromophenol: The parent compound with a simpler structure, lacking the propyl-morpholine substitution.
Uniqueness
4-[3-(4-Bromophenoxy)propyl]morpholine is unique due to its combination of the bromophenoxy group and the morpholine ring, which imparts specific chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C13H18BrNO2 |
|---|---|
Molekulargewicht |
300.19 g/mol |
IUPAC-Name |
4-[3-(4-bromophenoxy)propyl]morpholine |
InChI |
InChI=1S/C13H18BrNO2/c14-12-2-4-13(5-3-12)17-9-1-6-15-7-10-16-11-8-15/h2-5H,1,6-11H2 |
InChI-Schlüssel |
LAZRBTYPCRICNJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CCCOC2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(2-methylphenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B8736919.png)

![6-(2-Bromoethyl)-3,7-dimethyl-5H-thiazolo[3,2-A]pyrimidin-5-one monohydrobromide](/img/structure/B8736930.png)




![1H-Pyrazolo[4,3-d]pyrimidine, 7-chloro-1,3-dimethyl-5-(1-methylethyl)-](/img/structure/B8736963.png)



